21-Dehydro Betamethasone 17-Valerate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

21-Dehydro Betamethasone 17-Valerate is a synthetic corticosteroid derivative and a structurally characterized impurity of the topical anti-inflammatory agent Betamethasone 17-Valerate. This compound, with the IUPAC name 9α-Fluoro-11β-hydroxy-16β-methyl-17α-valeryloxy-3,20-dioxopregna-1,4-dien-21-al, is produced via selective oxidation of the primary 21-hydroxyl group of betamethasone 17-valerate to an aldehyde.

Molecular Formula C₂₇H₃₅FO₆
Molecular Weight 474.56
Cat. No. B1159218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydro Betamethasone 17-Valerate
Synonyms9α-Fluoro-11β-hydroxy-16β-methyl-17α-valeryloxy-3,20-dioxopregna-1,4-dien-21-al; 
Molecular FormulaC₂₇H₃₅FO₆
Molecular Weight474.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Dehydro Betamethasone 17-Valerate: Analytical Reference Standard for Corticosteroid Impurity Profiling


21-Dehydro Betamethasone 17-Valerate is a synthetic corticosteroid derivative and a structurally characterized impurity of the topical anti-inflammatory agent Betamethasone 17-Valerate . This compound, with the IUPAC name 9α-Fluoro-11β-hydroxy-16β-methyl-17α-valeryloxy-3,20-dioxopregna-1,4-dien-21-al, is produced via selective oxidation of the primary 21-hydroxyl group of betamethasone 17-valerate to an aldehyde . Its primary documented application is as a reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing, specifically for quantifying related substances in Betamethasone 17-Valerate drug substances and products . As a member of the glucocorticoid class, it is presumed to interact with the glucocorticoid receptor (GR), but detailed pharmacological characterization is largely absent from the peer-reviewed primary literature .

Why 21-Dehydro Betamethasone 17-Valerate Cannot Be Replaced by Standard Betamethasone Esters in Analytical Workflows


In-class substitution is not feasible for 21-Dehydro Betamethasone 17-Valerate due to its unique role as a specific process impurity and potential degradation product of Betamethasone 17-Valerate . The compound's distinct 21-aldehyde functional group provides a critical chromatographic and spectrophotometric handle that is absent in the parent drug (Betamethasone 17-Valerate) and its common isomeric impurity, Betamethasone 21-valerate [1]. Pharmacopoeial monographs and validated stability-indicating methods, such as those developed by Bundgaard and Hansen, demonstrate that the primary degradation pathway of Betamethasone 17-Valerate involves acyl migration to form the 21-valerate ester, not the 21-aldehyde derivative, highlighting the unique identity and behavior of this impurity [2]. Using a generic Betamethasone or Betamethasone 17-Valerate reference standard will not allow for the accurate identification, quantification, or system suitability testing required for this specific impurity, leading to analytical inaccuracy and potential batch failure.

Quantitative Differentiation Evidence for 21-Dehydro Betamethasone 17-Valerate


Structural Differentiation via the Reactive 21-Aldehyde Moiety

21-Dehydro Betamethasone 17-Valerate possesses a reactive aldehyde group at the C21 position, in contrast to the primary alcohol present in Betamethasone 17-Valerate (C27H37FO6, MW 476.58) and the ester linkage in Betamethasone 21-valerate [1]. This structural difference results in a distinct molecular formula (C27H35FO6, 2 hydrogens fewer) and molecular weight (474.56 g/mol) [REFS-1, REFS-3]. The aldehyde functionality enables a specific kinetic spectrophotometric assay based on its reaction rate with 3-methyl-benzothiazol-2-one hydrazone (MBTH), which is distinct from the assay for 21-hydroxy corticosteroids [REFS-2, REFS-4].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Degradation Pathway Differentiation in Aqueous Solutions

Kinetic studies by Bundgaard and Hansen (1981) on Betamethasone 17-Valerate degradation at pH 0.5-8 and 60°C have established that the primary degradation pathway is a pH-dependent acyl migration to form Betamethasone-21-valerate, followed by hydrolysis to Betamethasone [1]. The 21-aldehyde derivative (21-Dehydro Betamethasone 17-Valerate) is not a major product in this hydrolytic pathway, indicating it likely forms under oxidative conditions. This contrasts with the behavior of 21-hydroxy corticosteroids like hydrocortisone, where oxidative degradation to the 21-dehydro derivative is a major decomposition route [2]. This distinctive formation mechanism means its presence signals a specific oxidative stress condition rather than simple hydrolysis.

Stability Studies Degradation Kinetics Pharmaceutical Formulation

Utility as a System Suitability Marker in Pharmacopoeial Methods

While a direct EP or USP monograph for 21-Dehydro Betamethasone 17-Valerate is not identified in the searched literature, its reported use as a reference standard for analytical method development and quality control (QC) in ANDA applications indicates its role in ensuring method specificity [1]. This is analogous to the defined roles of other pharmacopoeial impurities for Betamethasone Valerate, such as Betamethasone Valerate USP Related Compound A (Betamethasone 21-valerate) which is used for system suitability testing . The compound's availability as a characterized impurity standard enables the validation of chromatographic methods to demonstrate the separation of this critical pair (the 17-valerate drug from its 21-dehydro impurity), a key performance requirement.

Pharmacopoeial Compliance Method Validation System Suitability

Comparative Cutaneous Esterase Stability of Betamethasone Esters

Studies by Cheung et al. (1985) demonstrated a fundamental stability difference between the ester regioisomers of betamethasone: Betamethasone-17-valerate is resistant to hydrolysis by hepatic and cutaneous esterases, whereas Betamethasone-21-valerate is rapidly hydrolyzed to the free alcohol, betamethasone [1]. Although 21-Dehydro Betamethasone 17-Valerate was not directly tested, its structure contains the stable 17-valerate ester and lacks a 21-ester group, suggesting it would retain resistance to rapid enzymatic hydrolysis. This implies that any residual pharmacological activity would likely stem from the intact molecule rather than a liberated betamethasone metabolite, a key consideration in evaluating its toxicological relevance.

Cutaneous Metabolism Prodrug Stability Topical Corticosteroid

Primary Application Scenarios for 21-Dehydro Betamethasone 17-Valerate in Analytical Development and QC


Development and Validation of Stability-Indicating HPLC Methods for Betamethasone 17-Valerate Drug Products

The primary industrial scenario involves using 21-Dehydro Betamethasone 17-Valerate as a critical impurity marker during the development of stability-indicating HPLC methods. Its distinct retention time relative to Betamethasone 17-Valerate and Betamethasone-21-valerate, stemming from the unique 21-aldehyde group, is essential for demonstrating method specificity [1]. The kinetic differentiation in its formation pathway (oxidative vs. hydrolytic) makes it a key marker for evaluating the effects of oxidative stress conditions on drug product stability, as referenced in the work of Bundgaard and Hansen [2].

Pharmaceutical Impurity Profiling and Batch Release Testing

In a QC laboratory, this compound is used as a characterized reference standard to identify and quantify the 21-dehydro impurity in batches of Betamethasone 17-Valerate active pharmaceutical ingredient (API) and finished dosage forms. This application is standard for impurities referenced by vendors like SynZeal for ANDA submissions, where accurate quantitation is essential to meet ICH Q3A/Q3B thresholds, even if the impurity is not listed in a major pharmacopoeia [1].

Investigating the Immunogenic Potential of Corticosteroid-Derived Aldehydes

Research has indicated that corticosteroid 21-aldehydes (glyoxals) can be reactive intermediates with protein-binding potential, leading to the formation of potentially immunogenic adducts [1]. 21-Dehydro Betamethasone 17-Valerate can serve as a model compound in specialized studies designed to assess the propensity for protein adduct formation by aldehyde impurities, a key safety concern for topical products. This application scenario is supported by the known reactivity of the aldehyde group and the broader context of corticosteroid allergenicity research [REFS-1, REFS-2].

System Suitability Testing in Internal Pharmacopoeial Methods

For pharmaceutical manufacturers with internal monographs, this compound can be used to prepare system suitability solutions to verify critical peak resolution between the API and its process impurities. This mirrors the use of official USP reference standards like Betamethasone Valerate Related Compound A for related, but different, impurities [1]. Its procurement is a prerequisite for establishing and maintaining a validated, robust analytical control strategy for Betamethasone 17-Valerate products.

Quote Request

Request a Quote for 21-Dehydro Betamethasone 17-Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.